Cinchonidine Dihydrochloride

Descripción general

Descripción

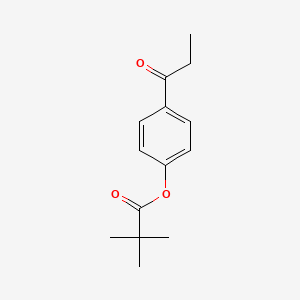

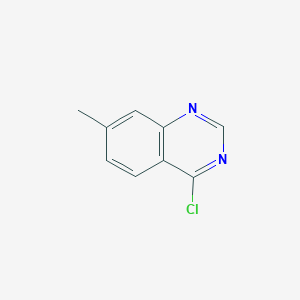

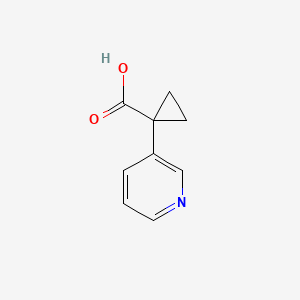

Cinchonidine Dihydrochloride is a compound with the CAS Number: 24302-67-8 and a Molecular Weight of 367.32 . It is a derivative of Cinchonidine, which is a naturally occurring cinchona alkaloid .

Synthesis Analysis

Cinchonidine, along with other Cinchona alkaloids such as quinine and quinidine, have been the subject of intense research for chemical synthesis . The first total synthesis of quinine, a similar Cinchona alkaloid, was completed in 2001 . The synthesis of these alkaloids has involved many famous chemists, such as Pasteur, Rabe, Woodward, and Prelog .Molecular Structure Analysis

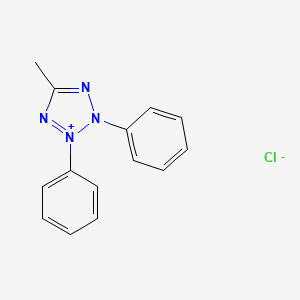

The molecular formula of Cinchonidine Dihydrochloride is C19H24Cl2N2O . The Cinchonidine molecule contains a total of 47 bonds, including 25 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, and 11 aromatic bonds .Chemical Reactions Analysis

Cinchona alkaloids, including Cinchonidine, have been used in various chemical reactions. They have been used in chiral stationary phases for enantioselective chromatography and in several useful transformations converting them into other modular and chiral building blocks .Physical And Chemical Properties Analysis

Cinchonidine Dihydrochloride is a solid at 20 degrees Celsius . The physico-chemical properties of Cinchonidine have been characterized in connection to their use for catalytic enantioselective conversions .Aplicaciones Científicas De Investigación

Asymmetric Synthesis

Cinchonidine dihydrochloride is used in asymmetric synthesis, notably in the cyclopropanation reaction. This process involves chloromethyl ketones and β-substituted methylidenemalononitriles to produce trans-cyclopropanes with significant enantioselectivity. Cinchonidine acts as a chiral Brønsted base catalyst, and hydrogen bonding is crucial for high enantioselectivity in this reaction (Kojima, Suzuki, Watanabe, & Ohkata, 2006).

Sensing of Enantiomeric Excess

Cinchonidine dihydrochloride, along with other cinchona alkaloids, can be modified to function as fluorescent sensors for chiral carboxylic acids. These modified cinchona ammonium salts bind to chiral carboxylic acids and exhibit an increase in fluorescence intensity, useful in determining enantiomeric excess in non-steroidal anti-inflammatory drugs (NSAIDs) (Akdeniz, Mosca, Minami, & Anzenbacher, 2015).

Enantioselective Halofunctionalization

Cinchonidine dihydrochloride and its derivatives are important organocatalysts in enantioselective halofunctionalization of alkenes and alkynes. They are particularly successful in intramolecular halofunctionalizations, with the nucleophile tethered to the alkene or alkyne substrate. Dimeric cinchona alkaloids, including cinchonidine, are frequently used in asymmetric halofunctionalizations (Zheng, Schienebeck, Zhang, Wang, & Tang, 2014).

Heterogeneous Catalysts

Cinchonidine dihydrochloride is used to create solid chiral catalysts when tethered to silica substrates. This application is significant in promoting reactions like the addition of aromatic thiols to unsaturated ketones. While the activity of cinchonidine is comparable to that of the free molecule, its tethering leads to a reduction in enantioselectivity (Hong, Lee, & Zaera, 2011).

Enantioselective Mannich Reactions

In the context of enantioselective Mannich reactions, cinchonidine catalyzes reactions involving beta-keto esters with acyl aryl imines, providing access to highly functionalized building blocks used in asymmetric synthesis. This process results in products with high enantioselectivity and good yields (Lou, Taoka, Ting, & Schaus, 2005).

Quantitative Determination in Cinchona Bark

Cinchonidine dihydrochloride, along with other cinchona alkaloids, is quantitatively determined in Cinchona bark using Supercritical Fluid Chromatography. This method offers a fast and environmentally friendly approach to analyze these crucial natural products (Murauer & Ganzera, 2018).

Cytotoxicity Assay for Anticancer Agents

Cinchonidine isobutyrate ester, derived from cinchonidine dihydrochloride, has been investigated for potential anticancer activity using cytotoxicity assays. This research aims to increase the compound's lipophilicity, enhancing its ability to penetrate cell membranes (Mario, Lotulung, Primahana, Prima, & Hanafi, 2017).

Mecanismo De Acción

Target of Action

Cinchonidine Dihydrochloride is a member of the Cinchona alkaloids, which also include quinine, quinidine, and cinchonine . The primary targets of Cinchonidine Dihydrochloride are the malaria-causing parasites, specifically Plasmodium falciparum .

Mode of Action

Cinchonidine Dihydrochloride interacts with its targets by preventing the polymerization of the toxic hematin, which is formed by the degradation of hemoglobin in erythrocytes, to hemozoin . This interaction results in the death of the malaria-causing parasites .

Biochemical Pathways

The action of Cinchonidine Dihydrochloride affects the heme detoxification pathway in the malaria parasites . By inhibiting the conversion of toxic hematin to non-toxic hemozoin, Cinchonidine Dihydrochloride causes an accumulation of toxic hematin, leading to the death of the parasites .

Pharmacokinetics

It is known that the different salts of quinine, a similar cinchona alkaloid, can have substantial differences in molecular weight, which can affect their bioavailability .

Result of Action

The molecular effect of Cinchonidine Dihydrochloride’s action is the prevention of hemozoin formation, leading to an accumulation of toxic hematin . On a cellular level, this results in the death of the malaria parasites .

Action Environment

The action, efficacy, and stability of Cinchonidine Dihydrochloride can be influenced by environmental factors. For instance, the natural environmental conditions such as temperature and humidity, as well as the gritty texture soil, have been shown to be the most suitable conditions for the seed germination of Cinchona officinalis, the plant from which Cinchonidine Dihydrochloride is derived .

Safety and Hazards

Direcciones Futuras

Cinchona alkaloids, including Cinchonidine, have a broad portfolio of applications and are of primary importance for synthetic catalytic and medicinal chemistry . The future path on the research of new photosensitizers with enhanced tumor selectivity, featuring the improvement of Photodynamic Therapy (PDT) effectiveness, has also been addressed .

Propiedades

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O.2ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;2*1H/t13-,14-,18-,19+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBQDNUZNQOCTH-WESSAKMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200414 | |

| Record name | Cinchonidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cinchonidine Dihydrochloride | |

CAS RN |

524-54-9, 24302-67-8 | |

| Record name | Cinchonidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchonidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinchonine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINCHONIDINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNY56C6XYZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1591805.png)

![6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1591816.png)